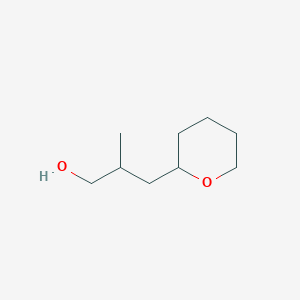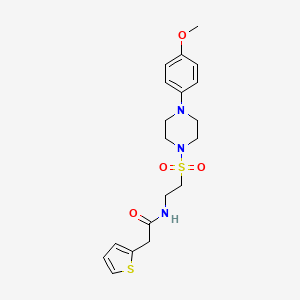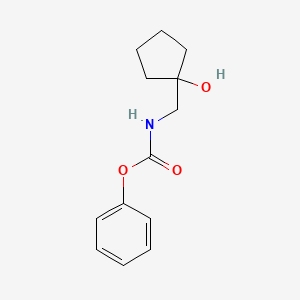
Phenyl ((1-hydroxycyclopentyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl ((1-hydroxycyclopentyl)methyl)carbamate is an organic compound. It is a derivative of carbamic acid, which is a category of organic compounds with the general formula R2NC(O)OR . Carbamates are useful protecting groups for amines .
Synthesis Analysis
Carbamates can be synthesized by carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Chemical Reactions Analysis
Carbamates are involved in various chemical reactions. For instance, they can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Applications De Recherche Scientifique
Characterization in Bacterial Lipopolysaccharides
Phenylisocyanate derivatives, such as Phenyl ((1-hydroxycyclopentyl)methyl)carbamate, have been utilized to quantitatively esterify free hydroxyl groups of 3-hydroxyalkanoic ester residues in lipid A moieties of lipopolysaccharide (LPS) isolated from Rhizobium trifolii. These ester derivatives are stable under conditions used for GC-MS analysis, aiding in the identification of specific hydroxy fatty acids linked through the 3-hydroxyl group in bacterial LPS, demonstrating their utility in bacterial component analysis (Hollingsworth & Dazzo, 1988).
Synthesis and Evaluation as Antineoplastic Agents
Phenyl ((1-hydroxycyclopentyl)methyl)carbamate derivatives have been synthesized and evaluated for their potential as antineoplastic agents. A study involving the synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives explored the antileukemic activity of these compounds, though none showed significant activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).
Monitoring of Herbicide Metabolism
The metabolism of Phenmedipham, a herbicide, produces metabolites including methyl-N-(3-hydroxyphenyl)-carbamate, indicating the role of carbamate derivatives in environmental and biological monitoring of herbicide use and its metabolic impacts. This underscores their importance in agricultural chemical research (Schettgen, Weiss, & Angerer, 2001).
Development of Synthetic Methods
Synthetic methodologies have been developed for creating 1,4-dihydropyridines bearing a carbamate moiety, showcasing the versatility of phenyl carbamate derivatives in organic synthesis. This highlights their use in creating complex organic molecules with potential pharmacological applications (Habibi, Zolfigol, & Safaee, 2013).
Catalytic Applications in Green Chemistry
The synthesis of methyl N-phenyl carbamate from aniline and methyl formate offers a green chemistry approach to creating valuable intermediates for the production of methylene diphenyl diisocyanate (MDI), showcasing the application of carbamate derivatives in sustainable chemical processes (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).
Mécanisme D'action
Orientations Futures
Carbamates have wide applications in the chemical industry. They are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and can also be used as protecting groups for amine functionality . Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of carbamates .
Propriétés
IUPAC Name |
phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKPTBMMWOMUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2735995.png)
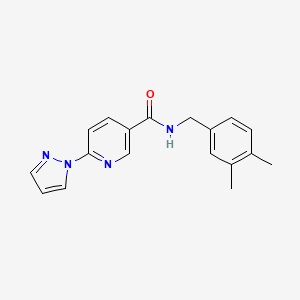
![butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate](/img/structure/B2735998.png)
![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2736000.png)
![tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2736002.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2736003.png)
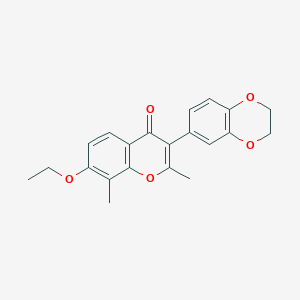
![1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2736009.png)
